molecular formula C6H8F3N3 B1455497 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1314904-42-1

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1455497
M. Wt: 179.14 g/mol
InChI Key: IPZKOONQYJGHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains a trifluoromethyl group, which gives it unique properties that make it useful in different areas.

Mechanism Of Action

The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is not well understood, but it is believed to work by inhibiting specific enzymes that are involved in various cellular processes. For example, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can reduce inflammation and pain.

Biochemical And Physiological Effects

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to reduce the expression of certain genes that are involved in cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is its unique chemical structure, which makes it useful in various scientific applications. Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is its potential toxicity, which requires careful handling in the laboratory.

Future Directions

There are many potential future directions for research on 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine. One area of research is in the development of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine could be used as a tool for studying cellular processes, such as apoptosis and inflammation. Furthermore, the synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine derivatives could lead to the discovery of new compounds with even more potent biological activity.

Scientific Research Applications

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been studied extensively for its potential applications in various scientific fields. One of the significant areas of research is in medicinal chemistry, where 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have potential as a drug candidate. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. Furthermore, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1-2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKOONQYJGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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